Product packaging for 1-chloro-2-naphthyl dimethylcarbamate(Cat. No.:)

1-chloro-2-naphthyl dimethylcarbamate

Cat. No.: B5537392
M. Wt: 249.69 g/mol
InChI Key: IDYSNGDPYWXNRL-UHFFFAOYSA-N
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Description

1-Chloro-2-naphthyl dimethylcarbamate is a chemical compound of interest in scientific research, particularly in the field of agrochemical development and enzymology. It belongs to the class of organic compounds known as carbamates . Carbamates are widely studied for their activity as inhibitors of the enzyme acetylcholinesterase . This inhibitory action makes various carbamate derivatives useful as model compounds in biochemical studies and in the development of pesticides . The structure of this specific molecule incorporates a 1-chloro-2-naphthyl group, a functional moiety also found in other research chemicals like 1-Chloro-2-naphthol (CAS 633-99-8, Molecular Weight: 178.62) , coupled with a dimethylcarbamate ester. The molecular framework suggests potential for investigation into structure-activity relationships. Researchers might explore its synthesis, stability, and reactivity to understand its profile compared to other aromatic dimethylcarbamates, such as Naphthalen-1-yl N,N-dimethylcarbamate (Molecular Weight: 215.25) . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12ClNO2 B5537392 1-chloro-2-naphthyl dimethylcarbamate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-chloronaphthalen-2-yl) N,N-dimethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-15(2)13(16)17-11-8-7-9-5-3-4-6-10(9)12(11)14/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYSNGDPYWXNRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=C(C2=CC=CC=C2C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Chloro 2 Naphthyl Dimethylcarbamate and Analogues

Established Synthetic Routes and Mechanistic Considerations

Traditional synthetic strategies provide a reliable foundation for the preparation of 1-chloro-2-naphthyl dimethylcarbamate (B8479999). These methods focus on the sequential formation of the chlorinated naphthol precursor and the subsequent installation of the dimethylcarbamate moiety.

Precursor Synthesis: Halogenation and Naphthol Derivatization Strategies

The primary precursor for the target compound is 1-chloro-2-naphthol (B1580519). This intermediate is typically synthesized through the electrophilic halogenation of 2-naphthol (β-naphthol). The regioselectivity of this reaction is crucial, aiming for chlorination at the C1 position.

The direct chlorination of 2-naphthol can be achieved using various chlorinating agents. A common method involves the use of sulfuryl chloride (SO₂Cl₂) in an inert solvent. The reaction conditions, such as temperature and solvent, are optimized to favor the formation of the 1-chloro isomer over other potential products, like 4-chloro-β-naphthol rsc.org. Another approach involves using systems like phenyliodine bis(trifluoroacetate) (PIFA) in conjunction with a chloride source such as aluminum chloride (AlCl₃), which can provide a highly regioselective ortho-chlorination of phenols and naphthols researchgate.net. The mechanism involves the generation of an electrophilic chlorine species that attacks the electron-rich naphthalene (B1677914) ring. The hydroxyl group at C2 is a strong activating group, directing the incoming electrophile primarily to the ortho (C1) and para (C3) positions. Steric hindrance and reaction kinetics often favor substitution at the C1 position.

Table 1: Selected Reagents for the Chlorination of 2-Naphthol

Chlorinating Agent/SystemTypical ConditionsKey Feature
Sulfuryl Chloride (SO₂Cl₂)Inert solvent (e.g., Chloroform), controlled temperatureCommon and effective reagent for electrophilic chlorination.
N-Chlorosuccinimide (NCS)Acid catalyst, various solventsMilder chlorinating agent, can offer good selectivity.
Phenyliodine bis(trifluoroacetate) (PIFA) / AlCl₃Dichloromethane, room temperatureIn situ generation of a potent electrophilic chlorinating species, high ortho-selectivity researchgate.net.

Carbamoylation Reactions: Reactant Selection, Conditions, and Catalysis

Once 1-chloro-2-naphthol is obtained, the dimethylcarbamate group is introduced via a carbamoylation reaction. The most common and direct method is the reaction of the naphthol with dimethylcarbamoyl chloride (DMCC) wikipedia.orgwikipedia.org. This reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity.

The general mechanism involves the nucleophilic attack of the 1-chloro-2-naphthoxide anion on the electrophilic carbonyl carbon of dimethylcarbamoyl chloride, leading to the displacement of the chloride leaving group and formation of the carbamate (B1207046) ester.

Reactants : The key reactants are 1-chloro-2-naphthol and dimethylcarbamoyl chloride wikipedia.org.

Conditions : The reaction is usually performed in an aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or pyridine. The presence of a non-nucleophilic base is essential. Common bases include triethylamine (Et₃N), pyridine, or stronger bases like sodium hydride (NaH) for complete deprotonation nih.gov.

Catalysis : 4-(Dimethylamino)pyridine (DMAP) is often used as a nucleophilic catalyst to accelerate the reaction eiu.edu. DMAP reacts with the carbamoyl (B1232498) chloride to form a highly reactive N-carbamoylpyridinium intermediate. This intermediate is then more readily attacked by the naphthol than the original carbamoyl chloride, increasing the reaction rate nih.gov.

Table 2: Typical Conditions for Carbamoylation of Naphthols

ReagentBaseCatalystSolventTemperature
Dimethylcarbamoyl ChlorideTriethylamine (Et₃N)DMAP (catalytic)Dichloromethane (DCM)Room Temperature
Dimethylcarbamoyl ChloridePyridineNone (Pyridine acts as base and catalyst)PyridineReflux
Dimethylcarbamoyl ChlorideSodium Hydride (NaH)NoneTetrahydrofuran (THF)0 °C to Room Temperature

An alternative, though less direct, route involves the reaction of the naphthol with an isocyanate. However, this typically forms N-substituted carbamates and is more commonly employed with amines rather than alcohols acs.orgnih.gov.

Role of Directed Metalation Groups in Regioselective Synthesis

The aryl O-carbamate group (Ar-OCONEt₂) is one of the most powerful directed metalation groups (DMGs) in organic synthesis acs.orgnih.gov. This property is crucial for the synthesis of substituted analogues of 1-chloro-2-naphthyl dimethylcarbamate. The DMG directs the regioselective deprotonation of an ortho-position on the aromatic ring by a strong base, typically an organolithium reagent like sec-butyllithium (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) acs.org.

In the case of a naphthyl carbamate, such as naphthalen-2-yl dimethylcarbamate, metalation occurs specifically at the C1 or C3 positions (ortho to the carbamate). For this compound, the powerful carbamate group would direct lithiation to the C3 position. The resulting organolithium intermediate can then be trapped with a wide variety of electrophiles (E⁺) to introduce new functional groups, yielding 3-substituted-1-chloro-2-naphthyl dimethylcarbamate derivatives.

This Directed ortho Metalation (DoM) strategy provides a highly efficient route to polysubstituted aromatic compounds that would be difficult to access through classical electrophilic substitution reactions nih.govresearchgate.net. The strength of the carbamate as a DMG often overrides the directing effects of other substituents on the ring nih.gov.

Emerging Synthetic Approaches and Green Chemistry Principles

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods for synthesizing carbamates. These approaches aim to improve upon the limitations of traditional methods, such as the use of hazardous reagents and the generation of waste.

Catalyst Development for Enhanced Yield and Selectivity

Modern catalysis offers powerful tools for C-N and C-O bond formation, including the synthesis of aryl carbamates. Transition-metal catalysis, particularly with palladium and nickel, has emerged as a key strategy.

Palladium-Catalyzed Synthesis : Buchwald and others have developed palladium-catalyzed cross-coupling reactions to synthesize N-aryl carbamates from aryl chlorides or triflates and sodium cyanate, with an alcohol acting as a nucleophilic trapping agent organic-chemistry.orgnih.govmit.edumit.eduacs.orgthieme-connect.com. This method generates an aryl isocyanate intermediate in situ, which then reacts with the alcohol to form the carbamate. This approach avoids the direct handling of toxic isocyanates and offers a broad substrate scope nih.govmit.edu.

Nickel-Catalyzed Cross-Coupling : Nickel catalysts have proven effective for the cross-coupling of aryl carbamates with various nucleophiles, including Grignard reagents and amines nih.govrameshrasappan.comacs.org. These reactions often succeed where palladium catalysis is ineffective, particularly for the activation of the relatively inert C-O bond of the carbamate nih.govrameshrasappan.com. Microwave heating has been shown to dramatically accelerate these nickel-catalyzed Suzuki-Miyaura cross-couplings, reducing reaction times from hours to minutes organic-chemistry.org.

Sustainable Synthetic Protocols and Solvent Considerations

Green chemistry principles are increasingly influencing the design of synthetic routes for carbamates, focusing on reducing toxicity and improving atom economy.

Phosgene-Free Synthesis : A major goal of green carbamate synthesis is to avoid the use of highly toxic phosgene and its derivatives like dimethylcarbamoyl chloride ionike.comeurekaselect.com. One of the most promising alternatives is the use of carbon dioxide (CO₂) as a renewable, non-toxic C1 feedstock ionike.comnih.govresearchgate.netsci-hub.se. The three-component coupling of an amine, CO₂, and an alkyl halide can produce carbamates under mild conditions, often catalyzed by a base like cesium carbonate organic-chemistry.orgnih.govgoogle.com. While this is more established for N-alkyl carbamates, ongoing research seeks to adapt these methods for O-aryl carbamates.

Alternative Carbonyl Sources : Another phosgene-free route is the aminolysis of organic carbonates, such as dimethyl carbonate or diphenyl carbonate eurekaselect.com. These reactions can be driven thermally or with catalysts to produce carbamates and an alcohol byproduct.

Solvent Choice : The choice of solvent has a significant environmental impact. Efforts are being made to replace volatile organic compounds (VOCs) with more sustainable alternatives. For instance, some carbamate syntheses have been successfully performed in water or deep eutectic solvents nih.gov. Continuous flow chemistry is also being explored to improve safety, efficiency, and scalability, particularly for reactions involving gases like CO₂ nih.gov.

Synthesis of Structural Analogues and Derivatization Strategies

The synthesis of structural analogues and the derivatization of a parent compound are fundamental strategies in medicinal and materials chemistry. These approaches are employed to systematically probe chemical properties, understand structure-activity relationships (SAR), and optimize the performance of a lead molecule. In the context of this compound, the synthesis of analogues involves targeted modifications to its core structure, which consists of a chloronaphthalene ring, a carbamate linker, and a dimethylamino group.

Targeted Modifications for Probing Chemical Properties

Targeted modifications of this compound are designed to investigate how specific structural changes influence its physicochemical and electronic properties. These modifications can be systematically introduced at three primary locations: the naphthalene ring, the chlorine substituent, and the N,N-dimethylamino group of the carbamate moiety.

Naphthalene Ring Modifications: The aromatic naphthalene core offers multiple positions for the introduction of various functional groups to probe electronic and steric effects. Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the electron density of the aromatic system, thereby affecting its reactivity and interaction with biological targets or materials. For instance, fluorinated benzyl carbamates have been synthesized to study the influence of lipophilicity on biological activity. researchgate.net

Manipulation of the Carbamate Moiety: The N,N-dimethylcarbamate group can be altered to explore the impact of steric bulk and hydrogen bonding potential. Replacing the methyl groups with larger alkyl or arylalkyl chains can influence solubility and conformational preferences. researchgate.net The synthesis of various N-alkyl carbamates can be achieved through a three-component coupling of primary amines, carbon dioxide, and an alkyl halide. acs.orgnih.gov This method avoids the need for isolating sensitive intermediates and can be used to generate libraries of compounds for screening. acs.orgnih.gov

Derivatization strategies are often employed not just to probe properties but also for analytical purposes. For example, carbamate pesticides can be derivatized using reagents like heptafluorobutyric anhydride (HFBA) or 9-xanthydrol to enhance their volatility and thermal stability for analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.govnih.gov These derivatization reactions highlight the chemical reactivity of the carbamate functional group and provide pathways for creating analogues.

The table below summarizes potential modifications to the this compound structure and their expected influence on chemical properties.

Modification SiteSubstituent/ChangeRationale for ModificationExpected Impact on Chemical Properties
Naphthalene Ring Addition of -NO₂, -CNIntroduction of strong electron-withdrawing groupsDecreases electron density of the ring system; alters intermolecular interactions.
Naphthalene Ring Addition of -OCH₃, -NH₂Introduction of electron-donating groupsIncreases electron density of the ring system; may introduce new hydrogen bonding sites.
Chlorine Atom Replacement with -F, -BrHalogen substitutionModulates lipophilicity and electronic character; affects potential halogen bonding.
N-Methyl Groups Replacement with larger alkyl chains (e.g., ethyl, propyl)Increase steric bulkInfluences conformational freedom and binding affinity; may alter solubility.
N-Methyl Groups Replacement with cyclic amines (e.g., piperidine, morpholine)Introduce conformational constraintsRestricts the orientation of the carbamate group; introduces different polarity and H-bonding capabilities.

Stereochemical Control and Characterization in Synthesis

While this compound itself is an achiral molecule, the introduction of chiral centers during the synthesis of its analogues is a critical consideration, particularly for applications in pharmacology and materials science where stereoisomers can exhibit vastly different properties. Stereochemical control becomes paramount when modifications introduce chirality, for example, by substituting the N-methyl groups with a chiral amine or by adding a chiral substituent to the naphthalene ring.

Methods for Stereochemical Control: The enantioselective synthesis of carbamates can be challenging. One approach involves the use of chiral starting materials, such as an enantiomerically pure alcohol or amine, in the carbamate-forming reaction. For instance, the synthesis of cyclic carbamates can be achieved with high levels of enantioselection using a bifunctional organocatalyst that stabilizes a carbamic acid intermediate and facilitates enantioselective carbon-oxygen bond formation. nih.gov

Another strategy is the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent reaction to proceed stereoselectively. After the desired stereochemistry is established, the auxiliary is removed.

Enzymatic kinetic resolution is also a powerful tool for obtaining enantiomerically enriched compounds. researchgate.net In this method, an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, allowing for the separation of the reacted and unreacted enantiomers. For example, lipases have been used for the kinetic resolution of alkynylcarbinols, which could be precursors to chiral carbamate analogues. researchgate.net

Characterization of Stereoisomers: Once a chiral synthesis is performed, the stereochemical outcome must be rigorously characterized. The primary methods for determining the enantiomeric purity and absolute configuration of chiral analogues include:

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the enantiomeric excess (ee) of a chiral compound. By using a chiral stationary phase, the two enantiomers can be separated and quantified.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral shift reagents or chiral solvating agents can be used in NMR to differentiate between the signals of two enantiomers, allowing for the determination of their ratio.

X-ray Crystallography: This technique provides unambiguous determination of the absolute configuration of a crystalline compound. It is considered the gold standard for stereochemical assignment.

Optical Rotation: Measurement of the specific rotation of a compound using a polarimeter can distinguish between enantiomers, although it does not directly provide the enantiomeric excess without a known standard of the pure enantiomer.

The synthesis of stereochemically pure analogues of this compound is essential for elucidating structure-property relationships where three-dimensional arrangement is a critical factor.

Advanced Spectroscopic and Chromatographic Characterization of 1 Chloro 2 Naphthyl Dimethylcarbamate

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition and elucidating the structure of organic compounds like 1-chloro-2-naphthyl dimethylcarbamate (B8479999). By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS allows for the calculation of a precise molecular formula.

For 1-chloro-2-naphthyl dimethylcarbamate (C₁₃H₁₂ClNO₂), the theoretical exact mass can be calculated. The analysis, typically performed using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would reveal the protonated molecule [M+H]⁺.

The fragmentation of the parent ion in the mass spectrometer provides valuable structural information. The fragmentation pathways for carbamates and chloro-aromatic compounds are well-understood and can be predicted. nih.govnih.gov A primary fragmentation event for this compound would likely be the cleavage of the ester bond, leading to two significant fragment ions. One pathway involves the loss of the dimethylcarbamoyl group to form a 1-chloro-2-naphthol (B1580519) fragment. Another key fragmentation involves the generation of a dimethylcarbamoyl cation or related fragments. Further fragmentation could involve the loss of a chlorine atom or carbon monoxide from the naphthyl ring structure. nih.gov

Table 1: Predicted HRMS Data for this compound

IonPredicted m/zDescription
[C₁₃H₁₂ClNO₂ + H]⁺250.0635Protonated molecular ion
[C₁₀H₆ClO]⁺177.0107Fragment from loss of dimethylamine (B145610) and CO
[C₃H₆NO]⁺72.0449Dimethylcarbamoyl fragment
[C₁₀H₇O]⁺143.0497Fragment from loss of Cl and dimethylcarbamoyl group

Note: The predicted m/z values are based on theoretical calculations and may vary slightly in experimental conditions.

Nuclear Magnetic Resonance Spectroscopy (NMR) for Detailed Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for providing a detailed map of the molecular structure of this compound in solution. Both ¹H and ¹³C NMR spectra offer unique insights into the chemical environment of each hydrogen and carbon atom, respectively. epfl.ch

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for the aromatic protons on the naphthalene (B1677914) ring and the methyl protons of the dimethylcarbamate group. The six aromatic protons would appear in the downfield region (typically 7.0-8.5 ppm), with their chemical shifts and splitting patterns (multiplicity) determined by their position relative to the chloro and carbamate (B1207046) substituents. The two methyl groups on the nitrogen atom are expected to be equivalent, giving rise to a single, sharp singlet in the upfield region (around 3.0 ppm), integrating to six protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would display 13 distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the carbamate group would be observed at the most downfield position (around 154 ppm). The ten carbons of the naphthalene ring would appear in the aromatic region (approximately 115-150 ppm). The carbon atom bonded to the chlorine (C-1) and the carbon bonded to the oxygen of the carbamate (C-2) would have their chemical shifts significantly influenced by these electronegative atoms. The two equivalent methyl carbons of the dimethylamino group would produce a single signal in the upfield region (around 37 ppm). libretexts.orgorganicchemistrydata.org

Table 2: Predicted NMR Data for this compound in CDCl₃

¹H NMR ¹³C NMR
Predicted δ (ppm) Multiplicity Assignment Predicted δ (ppm) Assignment
~8.2 - 7.4Multiplet6H, Aromatic~154C=O (Carbamate)
~3.1Singlet6H, N(CH₃)₂~147C-O (Naphthyl)
~134C-Cl (Naphthyl)
~132 - 1188C, Aromatic
~37N(CH₃)₂

Note: Predicted chemical shifts (δ) are relative to TMS and can be influenced by solvent and concentration.

Infrared and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" for this compound and are excellent for identifying its key functional groups. docbrown.info

The IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the carbamate group, typically found in the region of 1730-1700 cm⁻¹. Other significant bands would include the C-O stretching vibrations of the ester linkage, C-N stretching of the dimethylamino group, and aromatic C=C and C-H stretching vibrations. The C-Cl stretch would appear in the fingerprint region, usually between 800 and 600 cm⁻¹. nih.gov

Raman spectroscopy would provide complementary information. While the C=O stretch is also visible in Raman, non-polar bonds like the aromatic C=C bonds of the naphthalene ring often produce strong Raman signals, making it particularly useful for characterizing the aromatic system.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
Aromatic C-H Stretch3100-3000IR, Raman
Carbonyl (C=O) Stretch1730-1700IR (Strong), Raman (Moderate)
Aromatic C=C Stretch1650-1450IR, Raman (Strong)
C-O Stretch1300-1150IR (Strong)
C-N Stretch1250-1100IR
C-Cl Stretch800-600IR (Fingerprint Region)

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography could be employed for the unambiguous determination of its three-dimensional structure in the solid state. This powerful technique provides precise data on bond lengths, bond angles, and torsion angles within the molecule.

The analysis would confirm the connectivity of the atoms and reveal the planarity of the naphthalene ring system. It would also determine the conformation of the dimethylcarbamate group relative to the plane of the naphthalene ring. Furthermore, X-ray crystallography would elucidate the intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, that govern how the molecules pack together to form the crystal lattice. As of now, there is no publicly available crystal structure for this specific compound in crystallographic databases.

Advanced Chromatographic Techniques for Purity Assessment and Isolation (HPLC, GC)

Advanced chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound and for its isolation.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for analyzing compounds of this nature. nih.govresearchgate.net A C18 or similar non-polar stationary phase column would be used with a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a buffer to control pH. researchgate.net A UV detector, set to a wavelength where the naphthalene chromophore absorbs strongly (e.g., ~220-230 nm), would be used for detection. This method allows for the separation of the target compound from starting materials (e.g., 1-chloro-2-naphthol), by-products, and other impurities. The peak area from the chromatogram is proportional to the concentration, enabling quantitative purity assessment.

Gas Chromatography (GC): GC can also be used for purity analysis, provided the compound is thermally stable enough to be vaporized without decomposition. researchgate.net A capillary column with a non-polar or mid-polar stationary phase would be employed. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection. GC-MS is particularly powerful as it provides both retention time information for separation and mass spectra for the identification of the parent compound and any co-eluting impurities. However, the potential for thermal degradation of the carbamate moiety in the hot injector port or on the column is a consideration that must be evaluated.

Chemical Reactivity, Stability, and Abiotic Degradation Mechanisms of 1 Chloro 2 Naphthyl Dimethylcarbamate

Hydrolytic Stability and Kinetics under Varying Chemical Conditions (pH, Temperature)

The hydrolytic stability of 1-chloro-2-naphthyl dimethylcarbamate (B8479999) is a critical factor in its persistence in aqueous environments. The hydrolysis of carbamate (B1207046) pesticides is known to be significantly influenced by both pH and temperature nih.govnih.gov. Generally, the rate of hydrolysis for carbamates increases with an increase in both pH and temperature nih.gov.

The hydrolysis of carbamates can proceed through different mechanisms depending on the pH of the solution. Under alkaline conditions, the hydrolysis is often base-catalyzed and involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the carbamate group. This leads to the cleavage of the ester bond, resulting in the formation of 1-chloro-2-naphthol (B1580519) and dimethylcarbamic acid. Dimethylcarbamic acid is unstable and subsequently decomposes to dimethylamine (B145610) and carbon dioxide.

In acidic conditions, the hydrolysis of some carbamates can be acid-catalyzed, although the rates are generally slower than in alkaline conditions. The stability of carbamate compounds can be quite varied depending on their specific chemical structure researchgate.net. For instance, N,N-disubstituted carbamates, such as 1-chloro-2-naphthyl dimethylcarbamate, have been noted to be more stable in both buffer and plasma solutions compared to monosubstituted carbamates researchgate.net.

Table 1: Expected Influence of pH and Temperature on the Hydrolytic Degradation of this compound

ConditionExpected Rate of HydrolysisPredominant Mechanism
pH
Acidic (pH < 7)SlowPotential for acid catalysis, but generally slower than alkaline hydrolysis.
Neutral (pH = 7)ModerateNeutral hydrolysis and slow base-catalyzed hydrolysis.
Alkaline (pH > 7)FastBase-catalyzed hydrolysis via nucleophilic attack on the carbonyl carbon.
Temperature
LowSlowReduced reaction kinetics.
HighFastIncreased reaction kinetics, accelerating all hydrolysis pathways.

Photolytic Degradation Pathways and Identification of Photoproducts

Photolytic degradation is a significant abiotic process that can contribute to the transformation of this compound in the environment, particularly in surface waters and on soil surfaces. Both chlorinated naphthalenes and carbamate pesticides are known to be susceptible to photodegradation who.intresearchgate.net. All chlorinated naphthalenes absorb light at environmentally relevant wavelengths, suggesting that direct photolysis reactions can occur who.intinchem.org.

The photolytic degradation of this compound can proceed through several pathways:

Homolytic Cleavage of the C-Cl Bond: The carbon-chlorine bond can undergo homolytic cleavage upon absorption of UV radiation, leading to the formation of a naphthyl radical and a chlorine radical. The naphthyl radical can then abstract a hydrogen atom from the surrounding medium to form 2-naphthyl dimethylcarbamate or react with other species.

Photocleavage of the Carbamate Ester Bond: The ester linkage of the carbamate group can be cleaved, resulting in the formation of a 1-chloro-2-naphthoxy radical and a dimethylcarbamoyl radical. These radicals can then undergo further reactions.

Photo-Fries Rearrangement: Similar to other aromatic esters, this compound could potentially undergo a Photo-Fries rearrangement, leading to the migration of the dimethylcarbamoyl group to the naphthalene (B1677914) ring.

Photosensitized Degradation: In natural waters containing dissolved organic matter, indirect photolysis can occur. Excited states of dissolved organic matter can transfer energy to the pesticide molecule, leading to its degradation.

Based on the photodegradation of similar compounds, a number of photoproducts can be anticipated. The primary photoproducts are likely to be 1-chloro-2-naphthol and 2-naphthyl dimethylcarbamate . Further degradation could lead to the formation of various hydroxylated and dechlorinated naphthalene derivatives. The photolysis of another carbamate insecticide, pirimicarb, was found to be a significant degradation pathway, leading to a variety of photooxidation products nih.gov.

Oxidative Transformation Mechanisms in Abiotic Environmental Compartments

Oxidative transformation in abiotic environments, such as in the presence of reactive oxygen species (ROS) in sunlit surface waters or in atmospheric reactions, can contribute to the degradation of this compound. The naphthalene ring system and the dimethylamino group are both susceptible to oxidation.

In aqueous environments, hydroxyl radicals (•OH), which are powerful oxidizing agents, can be generated through various photochemical processes. These radicals can react with the aromatic rings of the naphthalene moiety, leading to the formation of hydroxylated derivatives. The presence of the chlorine atom on the naphthalene ring can influence the sites of hydroxyl radical attack. The oxidative chlorination of aromatic compounds in aqueous media is a known process that can lead to further chlorination or oxidation of the aromatic ring jalsnet.comsemanticscholar.orgijsrp.org.

The dimethylamino group of the carbamate moiety is also a potential site for oxidative attack. This can lead to N-dealkylation, forming N-methylcarbamate derivatives, or oxidation to form N-oxide compounds.

While specific studies on the oxidative transformation of this compound are lacking, the general principles of the oxidation of chlorinated aromatic compounds and carbamates suggest that this pathway could be environmentally relevant.

Thermal Decomposition Pathways and Kinetic Studies

The thermal stability of this compound is an important consideration, particularly in scenarios involving high temperatures, such as during manufacturing, storage, or in certain environmental remediation processes. The thermal decomposition of carbamate pesticides can be complex and may proceed through several pathways wiley.com.

Based on studies of other carbamates, two primary thermal decomposition pathways can be postulated for this compound:

Formation of Isocyanate and Alcohol: This is a common thermal degradation pathway for N-methylcarbamates researchgate.netpublish.csiro.au. For this compound, this would involve the cleavage of the ester bond to yield dimethyl isocyanate and 1-chloro-2-naphthol .

Formation of Amine, Carbon Dioxide, and an Alkene (if applicable): While this pathway is more typical for carbamates with a hydrogen on the nitrogen and a suitable beta-hydrogen on the alcohol moiety, a variation could lead to the formation of dimethylamine , carbon dioxide , and a reactive naphthalene intermediate.

Studies on the thermal decomposition of various N-alkyl-O-methylcarbamates have shown that the primary products are the corresponding isocyanates and methanol (B129727), indicating a high selectivity for this pathway mdpi.com. The thermal instability of some carbamates is a known issue in analytical techniques like gas chromatography, where decomposition can occur at elevated injector and column temperatures wiley.com.

Kinetic studies on the thermal decomposition of carbamates often show first-order kinetics researchgate.netpublish.csiro.au. The rate of decomposition is highly dependent on the structure of the carbamate and the temperature. Without specific experimental data, the precise decomposition temperature and kinetics for this compound remain speculative.

Investigation of Degradation Products and Their Chemical Transformations

The abiotic degradation of this compound through hydrolysis, photolysis, oxidation, and thermal decomposition can lead to a variety of transformation products. The identification of these degradation products is crucial for a comprehensive understanding of the environmental fate and potential risks associated with the parent compound, as some degradation products can be more toxic or persistent than the original molecule beyondpesticides.org.

Based on the degradation pathways discussed in the preceding sections, the following table summarizes the potential degradation products of this compound.

Table 2: Potential Abiotic Degradation Products of this compound

Degradation PathwayPotential Degradation Products
Hydrolysis 1-Chloro-2-naphthol, Dimethylamine, Carbon Dioxide
Photolysis 1-Chloro-2-naphthol, 2-Naphthyl dimethylcarbamate, Hydroxylated and dechlorinated naphthalene derivatives
Oxidation Hydroxylated this compound derivatives, N-demethylated derivatives, N-oxide derivatives
Thermal Decomposition Dimethyl isocyanate, 1-Chloro-2-naphthol, Dimethylamine, Carbon Dioxide

These primary degradation products can themselves undergo further chemical transformations in the environment. For example, 1-chloro-2-naphthol is a chlorinated aromatic compound that can be subject to further microbial degradation, photolysis, or oxidation. The environmental fate of chlorinated naphthalenes, in general, has been a subject of study, with monochloronaphthalenes showing some potential for biodegradation under aerobic conditions who.intepa.gov. The persistence of these degradation products will depend on their own chemical properties and the environmental conditions.

Computational and Theoretical Chemistry Studies on 1 Chloro 2 Naphthyl Dimethylcarbamate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 1-chloro-2-naphthyl dimethylcarbamate (B8479999). These calculations provide a detailed picture of the electron distribution and the energies of the molecular orbitals, which are crucial for predicting the molecule's stability and reactivity.

Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods are employed to solve the Schrödinger equation for the molecule, yielding wavefunctions and energy levels. From these, key electronic properties are derived. A critical aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

Table 1: Key Electronic Properties Calculated via Quantum Chemistry

PropertyDescriptionSignificance for 1-Chloro-2-naphthyl Dimethylcarbamate
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the electron-donating ability of the molecule.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A key indicator of chemical reactivity and kinetic stability.
Ionization Potential The minimum energy required to remove an electron from the molecule.Related to the HOMO energy; important for understanding redox properties.
Electron Affinity The energy released when an electron is added to the molecule.Related to the LUMO energy; relevant for electron capture processes.
Mulliken Charges A method for partitioning the electron density among atoms.Provides insight into the charge distribution and polar nature of the molecule.
Dipole Moment A measure of the overall polarity of the molecule.Influences intermolecular interactions and solubility.

Density Functional Theory (DFT) for Optimized Geometries and Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. It is particularly effective for optimizing the molecular geometry of compounds like this compound and predicting their spectroscopic properties.

DFT calculations, using functionals such as B3LYP combined with appropriate basis sets (e.g., 6-311++G(d,p)), can determine the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy structure on the potential energy surface. This optimized geometry is the foundation for calculating other properties. Key geometric parameters that can be determined include bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, vibrational frequencies can be calculated. These theoretical frequencies correspond to the vibrational modes of the molecule and can be used to predict and interpret experimental infrared (IR) and Raman spectra. A comparison between the calculated and experimental spectra can help confirm the molecular structure. Additionally, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, providing theoretical UV-Vis absorption spectra. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated, aiding in the interpretation of experimental NMR data.

Table 2: DFT-Predicted Properties for Aromatic Carbamates

PropertyComputational MethodTypical Basis SetSignificance
Optimized Geometry DFT (e.g., B3LYP)6-311+G(d,p)Provides accurate bond lengths, bond angles, and dihedral angles.
Vibrational Frequencies DFT (e.g., B3LYP)6-311+G(d,p)Predicts IR and Raman spectra for structural confirmation.
UV-Vis Spectra TD-DFT6-31G(d,p)Calculates electronic transitions and predicts absorption maxima.
NMR Chemical Shifts GIAO-DFT6-311+G(2d,p)Predicts ¹H and ¹³C NMR chemical shifts for spectral assignment.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical methods are excellent for static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For a flexible molecule like this compound, which has rotatable bonds in the dimethylcarbamate side chain, MD simulations can explore its conformational landscape. By simulating the molecule over nanoseconds or longer, it is possible to identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its biological activity or physical properties.

MD simulations are also essential for studying solvation effects. By placing the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), the simulation can model how the solvent affects the solute's conformation and dynamics. These simulations can provide insights into solubility, partitioning behavior between different phases, and the role of the solvent in chemical reactions.

QSAR/QSPR Approaches for Predicting Chemical Reactivity and Stability Parameters

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical approaches that correlate a molecule's structure with its biological activity or physical properties, respectively. These models rely on molecular descriptors, which are numerical values that encode structural, physicochemical, or electronic features of the molecule.

For this compound, descriptors can be calculated using the computational methods described above. For example, electronic descriptors like HOMO/LUMO energies, dipole moment, and atomic charges can be derived from DFT calculations. Topological and constitutional descriptors can be calculated from the 2D structure. These descriptors are then used to build a mathematical model that can predict properties like toxicity, reactivity, or stability for similar compounds. QSAR/QSPR studies are particularly useful in the initial stages of chemical design and risk assessment, allowing for the screening of large numbers of compounds without the need for extensive experimental testing.

Table 3: Common Descriptors Used in QSAR/QSPR Studies

Descriptor TypeExamplesRelevance
Electronic HOMO/LUMO energies, Dipole Moment, Mulliken ChargesRelates to chemical reactivity and intermolecular interactions.
Topological Connectivity Indices, Wiener IndexEncodes information about the size, shape, and branching of the molecule.
Physicochemical LogP (Octanol-Water Partition Coefficient), Molar RefractivityRelates to the molecule's solubility, permeability, and transport properties.
Quantum Chemical Total Energy, Heat of Formation, Electronegativity, HardnessProvides insights into the stability and reactivity of the molecule.

Theoretical Mechanistic Studies of Reaction Pathways and Energy Barriers

Theoretical chemistry can be used to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a reaction, it is possible to identify the transition states, intermediates, and products.

For instance, the hydrolysis of the carbamate (B1207046) ester bond is a key reaction pathway. Computational methods can be used to model this reaction, calculating the activation energy (energy barrier) required for the reaction to proceed. This provides a quantitative measure of the reaction rate. Different possible mechanisms, such as acid- or base-catalyzed hydrolysis, can be compared to determine the most likely pathway under specific conditions. Similarly, nucleophilic aromatic substitution at the chloro-substituted position of the naphthyl ring can be studied. These theoretical mechanistic studies are invaluable for understanding the compound's stability and degradation pathways.

Environmental Fate and Transport of 1 Chloro 2 Naphthyl Dimethylcarbamate Abiotic and Microbiological Processes

Microbiological Degradation Pathways and Enzyme Systems in Environmental Isolates

The biodegradation of pesticides by microorganisms is a critical process for their removal from contaminated environments. bohrium.comnih.gov Many bacterial and fungal species have been shown to degrade a wide variety of carbamate (B1207046) pesticides, often utilizing them as a source of carbon and nitrogen. frontiersin.orgnih.gov

While no microorganisms have been specifically identified for the degradation of 1-chloro-2-naphthyl dimethylcarbamate (B8479999), the degradation of other carbamates like carbofuran (B1668357) and carbaryl (B1668338) has been extensively studied. tandfonline.comresearchgate.net These studies reveal that the initial step in the microbial metabolism of many carbamates is the hydrolysis of the carbamate linkage. nih.gov Given its structure, it is highly probable that microorganisms capable of degrading other N-methyl or N,N-dimethyl carbamates could also transform 1-chloro-2-naphthyl dimethylcarbamate.

Hydrolysis by Carbamate Hydrolases and Esterases

The primary enzymatic reaction in the biodegradation of many carbamate pesticides is hydrolysis, catalyzed by enzymes known as carbamate hydrolases or carboxylesterases. bohrium.com These enzymes cleave the ester bond of the carbamate, which is a crucial detoxification step. nih.gov For instance, a well-studied pathway is the hydrolysis of carbaryl to 1-naphthol, which is then further metabolized by the microorganism. frontiersin.org

Several carbamate hydrolase genes have been identified in pesticide-degrading bacteria, indicating a genetic basis for this metabolic capability. bohrium.com It is plausible that similar enzymes could act on this compound, breaking it down into 1-chloro-2-naphthol (B1580519) and dimethylamine (B145610). The resulting 1-chloro-2-naphthol would then be a substrate for further microbial degradation, likely through pathways similar to those for other chlorinated aromatic compounds.

Table 2: Examples of Microorganisms Degrading Carbamate Pesticides

Microorganism Carbamate Degraded Key Enzyme/Pathway Reference
Pseudomonas sp. Carbofuran, Carbaryl Carbamate Hydrolase nih.gov
Sphingomonas sp. Carbofuran Carbofuran Hydrolase hibiscuspublisher.com
Arthrobacter sp. Carbofuran Hydrolysis hibiscuspublisher.com

Oxidative Metabolism by Microorganisms

Following the initial hydrolysis, the resulting aromatic moiety, in this case, 1-chloro-2-naphthol, would be subject to further microbial attack. The microbial metabolism of aromatic compounds often involves oxidative pathways catalyzed by oxygenase enzymes. bohrium.com For naphthalene (B1677914) and its derivatives, dioxygenase enzymes initiate the breakdown of the aromatic rings by incorporating both atoms of molecular oxygen.

The microbial degradation of chlorinated aromatic compounds has been documented for various substances. bohrium.com For instance, monochloronaphthalenes appear to be readily degradable by soil and water microorganisms under aerobic conditions. inchem.orgwho.int The degradation pathway would likely involve the hydroxylation of the naphthalene ring, followed by ring cleavage. The presence of the chlorine atom can influence the degradability and the specific pathway, but microorganisms have evolved to metabolize such halogenated compounds.

Microbial Adaptability and Evolution of Degradative Pathways

Microorganisms exhibit a remarkable ability to adapt to the presence of new chemical compounds in the environment, including pesticides. bohrium.com The repeated application of carbamate pesticides can lead to an enrichment of microbial populations capable of degrading them. frontiersin.org This adaptation can occur through mechanisms such as horizontal gene transfer, where genes encoding for degradative enzymes are shared between different bacteria. nih.gov

The evolution of novel metabolic pathways for the degradation of chloroaromatic compounds often involves the recruitment and combination of genes from existing pathways. bohrium.com For a compound like this compound, it is conceivable that in environments with a history of contamination by carbamates or chlorinated aromatics, microbial communities could develop the capacity to degrade it over time. This evolutionary process allows microorganisms to utilize the compound as a nutrient source, leading to its eventual mineralization.

Adsorption, Desorption, and Leaching Characteristics in Soil and Sediment Matrices

The mobility of this compound in the environment is significantly influenced by its interactions with soil and sediment particles. These interactions, namely adsorption and desorption, directly impact its potential for leaching into groundwater.

Adsorption and Desorption:

Adsorption is the process by which a chemical binds to soil or sediment particles, while desorption is the release of the bound chemical back into the solution phase. The extent of adsorption is a critical factor in determining a pesticide's potential for transport. For carbamate pesticides, adsorption is influenced by soil properties such as organic matter content, clay content, and pH. semanticscholar.orgmdpi.comresearchgate.net

Due to the lack of direct experimental data for this compound, we can look to its analogue, carbaryl (1-naphthyl N-methylcarbamate), for insights. Carbaryl is reported to have moderate mobility in soils. orst.edu The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the mobility of organic compounds in soil. A higher Koc value indicates stronger adsorption to soil organic carbon and less mobility. ucanr.edu For carbaryl, Koc values have been measured in the range of 100 to 600, suggesting medium to strong adsorption. who.int In a study of alluvial soil, the adsorption of carbaryl was found to be at its maximum at a pH of 6. researchgate.net The presence of the chlorine atom on the naphthalene ring of this compound is expected to increase its hydrophobicity compared to carbaryl, which would likely result in stronger adsorption to soil organic matter and thus a higher Koc value. Research on polychlorinated naphthalenes (PCNs) supports this, showing that their tendency to adsorb to particles, soils, and sediments increases with a higher degree of chlorination. coastalwiki.org

Desorption studies on carbaryl show that it can be released from soil particles, with the extent of desorption varying based on soil type and conditions. mdpi.com In loamy sand soil, the release of carbaryl increased with higher initial concentrations, while low pH was found to reduce its desorption. mdpi.com

Leaching:

Leaching is the downward movement of a chemical through the soil profile with percolating water. Chemicals with low adsorption (low Koc) and high water solubility are more prone to leaching. Given that carbaryl has been classified as having low to moderate mobility, it is expected to primarily remain in the upper soil layers under typical agricultural conditions. who.int The addition of a chlorine atom in this compound would likely decrease its water solubility and increase its adsorption, thereby reducing its leaching potential compared to carbaryl. However, in soils with low organic matter content, the potential for leaching could be greater. researchgate.net

Parameter Estimated Value/Characteristic for this compound Basis of Estimation
Soil Adsorption (Koc) > 300 L/kg (Moderate to High)Based on carbaryl's Koc (100-600 L/kg) and the increased hydrophobicity from the chlorine atom. who.intcoastalwiki.org
Leaching Potential Low to ModerateInferred from moderate to high adsorption and likely lower water solubility compared to carbaryl. orst.eduwho.int

Volatilization and Atmospheric Distribution Studies

Volatilization is the process by which a substance transitions from a solid or liquid state to a gaseous state, allowing for its distribution in the atmosphere. The potential for volatilization is determined by a compound's vapor pressure and its Henry's Law constant.

In general, carbamate pesticides have low vapor pressures, which means they evaporate slowly at normal temperatures. who.int For carbaryl, the vapor pressure is very low, at approximately 0.000041 mmHg at 25 °C, suggesting that its evaporation from treated surfaces would be minimal. epa.govosha.gov The addition of a chlorine atom to the naphthalene ring to form this compound is not expected to significantly increase its volatility.

Parameter Estimated Value/Characteristic for this compound Basis of Estimation
Vapor Pressure LowBased on the low vapor pressure of carbaryl (0.000041 mmHg at 25 °C). epa.govosha.gov
Henry's Law Constant LowBased on the low Henry's Law constant of carbaryl (e.g., 2.8 x 10⁻⁹ atm-cu m/mole). nih.govinchem.org
Atmospheric Distribution MinorInferred from low estimated vapor pressure and Henry's Law constant. who.int

Biochemical Interaction Mechanisms of 1 Chloro 2 Naphthyl Dimethylcarbamate in Vitro and Acellular Studies

Molecular Basis of Enzyme Inhibition by Carbamates (e.g., Cholinesterases)

Carbamate (B1207046) compounds, including 1-chloro-2-naphthyl dimethylcarbamate (B8479999), are recognized for their ability to inhibit serine hydrolases, most notably cholinesterases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net Their mechanism is characterized by the formation of a covalent, yet typically reversible, bond with the enzyme's active site. youtube.com This process, known as carbamoylation, distinguishes them from organophosphates, which generally form a permanent bond with the target enzyme. youtube.commdpi.com

Carbamates function as substrate analogues, entering the active site of cholinesterases and reacting with the catalytic serine residue. mdpi.com This interaction leads to the formation of a carbamylated enzyme intermediate, which is more stable than the acetylated enzyme formed during the normal hydrolysis of acetylcholine. mdpi.com This process effectively blocks the enzyme's normal function of breaking down acetylcholine, leading to an accumulation of the neurotransmitter in the synapse. nih.govyoutube.com The inhibition is often termed "pseudoirreversible" because, while a covalent bond is formed, the carbamylated enzyme can be slowly hydrolyzed back to the active form. researchgate.netacs.orgnih.gov

Kinetics of Reversible Enzyme Carbamoylation and Decarbamoylation

The kinetic scheme can be represented as follows: E + I ⇌ [EI] → E' → E + P

Where:

E is the free enzyme.

I is the carbamate inhibitor.

[EI] is the reversible, non-covalent enzyme-inhibitor complex.

E' is the carbamylated (inactivated) enzyme.

P represents the products of hydrolysis (regenerated enzyme and carbamic acid derivative).

The key kinetic constants in this process are:

KD : The dissociation constant for the initial non-covalent binding step.

kuni (or k2): The first-order rate constant for the carbamoylation step.

kr (or k3): The rate constant for the decarbamoylation (reactivation) step. researchgate.net

Table 1: Kinetic Parameters of Enzyme-Carbamate Interactions This table provides illustrative data based on general findings for carbamate inhibitors, as specific kinetic data for 1-chloro-2-naphthyl dimethylcarbamate is not readily available.

Kinetic ParameterDescriptionTypical Significance
KD (Dissociation Constant)Measures the affinity of the inhibitor for the enzyme in the initial non-covalent complex.A lower KD indicates stronger initial binding.
kuni (Carbamoylation Rate)The rate at which the covalent carbamyl-enzyme intermediate is formed from the non-covalent complex.A higher kuni indicates faster inactivation of the enzyme.
kr (Decarbamoylation Rate)The rate of spontaneous hydrolysis of the carbamylated enzyme, which regenerates the active enzyme.A lower kr means a longer duration of inhibition. nih.gov
ki (Overall Inhibition Rate)The second-order rate constant (kuni/KD) representing the overall efficiency of inhibition.A higher ki indicates a more potent inhibitor. researchgate.net

Identification of Active Site Interactions and Binding Modalities

The binding of carbamate inhibitors to enzymes is a nuanced process involving both covalent and non-covalent interactions within the active site. The primary interaction is the covalent carbamoylation of the catalytic serine hydroxyl group. mdpi.com For cholinesterases, this occurs within the esteratic site of the enzyme's active site gorge. mdpi.com

In addition to the covalent bond, non-covalent interactions play a critical role in positioning the inhibitor correctly and contributing to its binding affinity. For aromatic carbamates, these interactions are significant. The active site gorge of AChE, for instance, is lined with aromatic amino acid residues, which can engage in π-π stacking interactions with the aromatic moiety of the inhibitor, such as the naphthalene (B1677914) ring of this compound. mdpi.com

Furthermore, interactions can occur at the peripheral anionic site (PAS), located at the entrance of the active site gorge. mdpi.comresearchgate.netacs.org Some carbamates may function as non-covalent inhibitors by interacting primarily with the PAS. mdpi.com In butyrylcholinesterase (BChE), specific residues such as F329 and Y332 have been identified as important for π-π interactions with the aromatic portions of some carbamate inhibitors. researchgate.netacs.org The carbamate group itself can also participate in hydrogen bonding; for example, the carbamoyl (B1232498) oxygen atom can form a hydrogen bond with the active site serine, and the NH group of the carbamate can form a hydrogen bond with a histidine residue in the catalytic triad. nih.gov

Structure-Activity Relationships (SAR) for Enzyme-Ligand Interactions in Isolated Systems

The inhibitory potency of carbamates is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies explore how modifications to different parts of the inhibitor molecule affect its interaction with the target enzyme. nih.govnih.gov

Influence of Naphthalene and Dimethylcarbamate Moieties on Binding Affinity

The structure of this compound contains three key features that influence its binding affinity: the naphthalene ring system, the chloro substituent, and the dimethylcarbamate group.

Naphthalene Moiety : The aromatic naphthalene ring system is crucial for binding within the active site of enzymes like cholinesterases. mdpi.comacs.org Its size and hydrophobicity facilitate strong interactions, likely through π-π stacking and hydrophobic interactions with aromatic residues lining the enzyme's active site gorge. mdpi.comnih.gov Studies on various aryl carbamates have shown that inhibitory activity tends to increase with the size of the aromatic fragment, suggesting that the larger surface area of the naphthalene group compared to a simple phenyl ring enhances binding affinity. acs.org Research on a closely related compound, (1-bromo-2-naphthyl) N,N-dimethylcarbamate, which was identified as an inhibitor of the serine hydrolase KIAA1363, underscores the importance of the halo-naphthyl scaffold for potent inhibition. nih.gov

Chloro Substituent : The position and electronic nature of substituents on the aromatic ring also modulate activity. In (1-halo-2-naphthyl) carbamates, the halogen at the 1-position is a key feature. nih.gov The electronegativity and size of the chloro group can influence the electronic properties of the naphthalene ring and its interactions within the active site.

Conformational Analysis of Enzyme-Inhibitor Complexes

The binding of a carbamate inhibitor induces specific conformational changes in the enzyme. X-ray crystallography studies of carbamylated acetylcholinesterases have provided significant insights into these structural alterations. mdpi.com

Upon carbamoylation of the active site serine, the geometry around the carbonyl carbon of the carbamate is largely planar. mdpi.com This planarity affects how the inhibitor's substituents are accommodated within the enzyme's active site. A key structural element of AChE that shows significant conformational adaptability is the acyl pocket loop (AP loop). mdpi.com The binding of carbamates with large substituents can lead to distortions in this loop. mdpi.com These conformational changes in the AP loop have been observed to coincide with shifts in the positions of C-terminal α-helices, suggesting a potential pathway for allosteric communication within the enzyme structure. mdpi.com Molecular dynamics simulations also support the idea that enzyme-ligand complexes achieve and maintain a stable, thermodynamically favorable conformation with minimal structural fluctuations. nih.gov

Table 2: Structural Features and Their Influence on Inhibition

Structural MoietyInfluence on Biochemical InteractionSupporting Evidence
Naphthalene RingContributes to binding affinity through hydrophobic and π-π stacking interactions with aromatic residues in the enzyme's active site gorge.Increased inhibitory activity with larger aromatic fragments. mdpi.comacs.org
Dimethylcarbamate GroupForms a covalent bond with the active site serine. The N,N-dimethyl substitution affects stability and the rate of decarbamoylation.SAR studies on N-substituted carbamates; stability of tertiary carbamates. nih.govnih.govmdpi.com
1-Chloro SubstituentModifies the electronic properties of the naphthalene ring, influencing binding and reactivity.SAR studies on halo-substituted naphthyl carbamates. nih.gov

Spectroscopic and Biophysical Investigations of Biochemical Interactions

A variety of spectroscopic and biophysical techniques are employed to investigate the detailed molecular interactions between carbamates and their target enzymes. These methods provide direct evidence for the binding mode, covalent modification, and structural changes that occur.

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the covalent modification of an enzyme. For instance, ESI-MS was used to demonstrate that (1-bromo-2-naphthyl) N,N-dimethylcarbamate carbamylates the catalytic Serine-191 residue of the KIAA1363 enzyme. nih.gov Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS has also been used to monitor the enzymatic degradation of carbamates. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is used to confirm the chemical structure of carbamate derivatives and can provide information about ligand-enzyme interactions in solution. 1H NMR spectra can confirm the formation of the carbamate bond by observing the disappearance of hydroxyl proton signals and the appearance of new signals corresponding to the carbamate substituents. nih.gov

Vibrational Spectroscopy (FT-IR and Raman) : Fourier Transform Infrared (FT-IR) and Raman spectroscopy can identify the characteristic vibrational modes of carbamates and detect their presence on biological samples. mdpi.com For carbamates, key vibrational bands include C-N stretching and C=O rocking modes. mdpi.com These techniques have been successfully used to detect carbamate pesticides on tomato peels, with C-N stretching vibrations being a key indicator. mdpi.com

X-ray Crystallography : This technique provides high-resolution, three-dimensional structures of enzyme-inhibitor complexes. It has been instrumental in visualizing the covalent bond between the carbamate and the active site serine, identifying key non-covalent interactions, and revealing the conformational changes in the enzyme's backbone upon inhibitor binding. nih.govmdpi.com

Computational Modeling of Enzyme-Ligand Binding (e.g., Molecular Docking, MD Simulations)

Computational modeling serves as a powerful tool to elucidate the molecular interactions between a ligand, such as this compound, and its target enzyme at an atomic level. These in silico techniques, including molecular docking and molecular dynamics (MD) simulations, are instrumental in predicting the binding orientation, affinity, and stability of the enzyme-ligand complex. While specific computational studies detailing the interaction of this compound with its target enzymes are not extensively available in publicly accessible literature, the established methodologies for similar carbamate inhibitors provide a clear framework for how such an analysis would be conducted.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The process involves placing the 3D structure of this compound into the active site of a target enzyme, such as acetylcholinesterase (AChE), a common target for carbamate compounds. The primary goal is to identify the most stable binding pose, which is typically the one with the lowest binding energy.

The docking process for this compound would involve several key steps:

Preparation of the Receptor and Ligand: The 3D crystal structure of the target enzyme would be obtained from a protein database (e.g., Protein Data Bank). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 3D structure of this compound is generated and optimized for its lowest energy conformation.

Defining the Binding Site: The active site gorge of the enzyme is defined as the search space for the docking algorithm. For AChE, this includes the catalytic anionic site (CAS) and the peripheral anionic site (PAS).

Docking Simulation: A docking algorithm scores various binding poses based on a scoring function that calculates the binding free energy. This energy is an approximation of the binding affinity.

The output of a docking study would reveal critical interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the naphthyl ring and aromatic residues in the enzyme's active site. For carbamates, a key aspect of the simulation would be to model the covalent interaction that occurs when the dimethylcarbamoyl group is transferred to a catalytic serine residue in the enzyme's active site.

Molecular Dynamics (MD) Simulations

Following molecular docking, MD simulations can be employed to study the dynamic behavior of the enzyme-ligand complex over time. An MD simulation solves Newton's equations of motion for a system of atoms and molecules, providing a detailed view of the conformational changes and stability of the complex.

An MD simulation of the this compound-enzyme complex would typically involve:

System Setup: The docked complex is placed in a simulation box filled with water molecules to mimic a physiological environment. Ions are added to neutralize the system.

Simulation Run: The simulation is run for a specific duration (e.g., nanoseconds), during which the positions and velocities of all atoms are calculated at very short time intervals (e.g., femtoseconds).

Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex. Key parameters that are typically evaluated are summarized in the table below.

This dual approach of molecular docking followed by MD simulation provides a comprehensive, albeit theoretical, understanding of the binding mechanism of an inhibitor like this compound.

Data Tables

The following table outlines the typical parameters and expected outputs from a computational modeling study of an enzyme-ligand interaction.

Table 1: Typical Parameters and Outputs of a Molecular Docking and MD Simulation Study

Analysis Type Parameter/Output Description
Molecular Docking Binding Energy (kcal/mol) Predicts the binding affinity of the ligand to the enzyme. More negative values indicate stronger binding.
Interacting Residues Identifies the specific amino acid residues in the enzyme's active site that form bonds or have close contacts with the ligand.
Hydrogen Bonds Details the specific hydrogen bond donors and acceptors between the ligand and the enzyme, including bond lengths.
Hydrophobic Interactions Maps the non-polar interactions between the ligand and hydrophobic pockets of the enzyme.
Molecular Dynamics Root Mean Square Deviation (RMSD) Measures the average deviation of the protein backbone atoms over time from a reference structure, indicating the stability of the complex.
Simulation Root Mean Square Fluctuation (RMSF) Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding.
Hydrogen Bond Analysis Tracks the formation and breakage of hydrogen bonds over the simulation time, assessing the stability of key interactions.

Advanced Analytical Methodologies for Detection and Quantification of 1 Chloro 2 Naphthyl Dimethylcarbamate in Environmental Matrices

Sample Preparation and Extraction Techniques for Complex Environmental Samples (Water, Soil, Air)

The initial and one of the most critical steps in the analysis of 1-chloro-2-naphthyl dimethylcarbamate (B8479999) from environmental samples is the effective extraction and cleanup of the analyte from the matrix. The choice of technique depends on the sample type and the subsequent analytical method.

For water samples , direct injection is sometimes possible for cleaner samples, but often a pre-concentration step is necessary to achieve the required detection limits. shimadzu.com Solid-phase extraction (SPE) is a widely used technique. A water sample is passed through a solid sorbent cartridge (e.g., C18), which retains the carbamate (B1207046). The analyte is then eluted with a small volume of an organic solvent. hpst.cz This not only concentrates the analyte but also removes interfering substances.

For soil and sediment samples , more rigorous extraction techniques are required. Pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) can be employed using organic solvents like acetonitrile (B52724) or acetone. chromatographyonline.com A popular and effective method for multiclass pesticide residue analysis, including carbamates, is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE) with a combination of sorbents to remove interfering matrix components like lipids and pigments.

For air samples , collection is typically performed by drawing a known volume of air through a sorbent tube containing materials like polyurethane foam (PUF) or XAD resins. The trapped analytes are then extracted using a suitable solvent in a Soxhlet extractor or via PLE.

A summary of common extraction techniques for carbamates is presented in Table 1.

Table 1: Common Sample Preparation and Extraction Techniques for Carbamate Analysis

Sample Matrix Technique Typical Solvents/Sorbents Key Advantages
Water Solid-Phase Extraction (SPE) C18, HLB High recovery, concentration factor
Water Liquid-Liquid Extraction (LLE) Dichloromethane, Ethyl Acetate Simplicity, low cost
Soil/Sediment QuEChERS Acetonitrile, PSA, C18, GCB Fast, high throughput, effective cleanup
Soil/Sediment Pressurized Liquid Extraction (PLE) Acetone, Acetonitrile Automated, reduced solvent consumption

Chromatographic Separation Coupled with Mass Spectrometry (LC-MS/MS, GC-MS) for Trace Analysis

Chromatographic techniques coupled with mass spectrometry are the gold standard for the trace analysis of pesticides due to their high sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for many carbamates, as they are often thermally labile and may degrade under the high temperatures used in gas chromatography. hpst.cz The separation is typically achieved on a reversed-phase column (e.g., C18). rsc.org The use of tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides excellent selectivity and sensitivity, allowing for the detection of the parent ion and specific product ions of 1-chloro-2-naphthyl dimethylcarbamate. This minimizes matrix interference and allows for accurate quantification at very low concentrations. eurachem.org

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of more thermally stable carbamates or after a derivatization step to improve volatility and thermal stability. rsc.org For halogenated compounds like this compound, an electron capture detector (ECD) can offer high sensitivity. silcotek.com However, for confirmation, a mass spectrometer is essential. GC coupled with a time-of-flight (TOF) mass spectrometer can provide high-resolution mass data, aiding in the identification of unknown compounds.

Typical instrumental parameters for LC-MS/MS and GC-MS analysis of carbamates are summarized in Table 2.

Table 2: Typical Instrumental Parameters for Chromatographic Analysis of Carbamates

Parameter LC-MS/MS GC-MS
Column Reversed-phase (e.g., C18, 100 mm x 2.1 mm, 1.8 µm) Capillary (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase Gradient of water and acetonitrile/methanol (B129727) with formic acid Helium (carrier gas)
Ionization Electrospray Ionization (ESI), positive mode Electron Ionization (EI)
MS Analyzer Triple Quadrupole (QqQ), Ion Trap Quadrupole, Time-of-Flight (TOF)

| Detection Mode | Multiple Reaction Monitoring (MRM) | Full Scan / Selected Ion Monitoring (SIM) |

Spectrophotometric and Electrochemical Methods for Specific Detection

While chromatographic methods are dominant, spectrophotometric and electrochemical methods can offer alternative or screening approaches.

Spectrophotometric methods for carbamates often involve a derivatization step to produce a colored compound that can be measured using a UV-Vis spectrophotometer. For instance, the hydrolysis of the carbamate ester linkage to release a phenol (B47542) (in this case, 1-chloro-2-naphthol), which can then be reacted with a chromogenic agent. These methods are generally less sensitive and specific than chromatographic techniques and are more susceptible to interferences from the sample matrix.

Electrochemical methods offer the potential for rapid, low-cost, and portable detection systems. nih.gov These methods are based on the electrochemical oxidation or reduction of the analyte at an electrode surface. shimadzu.com For carbamates, detection can be achieved directly or after enzymatic or chemical hydrolysis. The development of chemically modified electrodes can enhance the sensitivity and selectivity for specific carbamates. While promising for screening purposes, these methods may lack the confirmatory power of mass spectrometry. nih.gov

Method Validation, Quality Control, and Interlaboratory Comparison Studies

The validation of any analytical method is crucial to ensure the reliability and accuracy of the results. gavinpublishers.com Method validation for this compound would follow established guidelines (e.g., ICH, Eurachem) and involve the assessment of several key parameters. eurachem.org

Specificity/Selectivity: The ability of the method to distinguish the analyte from other components in the sample matrix.

Linearity and Range: The concentration range over which the instrumental response is proportional to the analyte concentration. mdpi.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies in spiked samples. Precision is the degree of agreement among a series of measurements and is typically expressed as the relative standard deviation (RSD). mdpi.comnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Quality control (QC) measures are essential for routine analysis and include the regular analysis of blanks, spiked samples, and certified reference materials (if available).

A hypothetical summary of validation parameters for an LC-MS/MS method for a carbamate like this compound is presented in Table 3.

Table 3: Hypothetical Validation Parameters for LC-MS/MS Analysis of a Carbamate in Water

Parameter Typical Performance
Linearity (R²) > 0.99
Range 0.1 - 100 µg/L
Accuracy (Recovery) 85 - 110%
Precision (RSD) < 15%
LOD 0.02 µg/L

Future Directions in Academic Research on 1 Chloro 2 Naphthyl Dimethylcarbamate

Development of Novel and Atom-Economical Synthetic Pathways

The synthesis of carbamates has traditionally relied on methods that often involve hazardous reagents like phosgene and its derivatives. researchgate.netnih.gov Future research on 1-chloro-2-naphthyl dimethylcarbamate (B8479999) is expected to pivot towards greener and more atom-economical synthetic routes. A primary area of focus will likely be the utilization of carbon dioxide (CO₂) as a C1 synthon, which is an abundant, non-toxic, and renewable resource. nih.govuantwerpen.be

Recent advancements have demonstrated the feasibility of synthesizing carbamates from amines, CO₂, and alkyl halides under mild conditions, often facilitated by a base. acs.org The direct conversion of low-concentration CO₂ into carbamates has also been achieved using reagents like Si(OMe)₄ and a DBU catalyst, a method that impressively works even with exhaust gas containing impurities. organic-chemistry.org Another promising strategy involves the three-component coupling of amines, carbon dioxide, and halides, which offers mild reaction conditions and short reaction times. organic-chemistry.org

Future synthetic strategies for 1-chloro-2-naphthyl dimethylcarbamate could also explore biocatalysis. The use of promiscuous esterases for carbamate (B1207046) synthesis in aqueous media represents an attractive, environmentally friendly approach. nih.gov Tin-catalyzed transcarbamoylation using economical carbamoyl (B1232498) donors like methyl carbamate is another avenue that offers broad functional group tolerance and simplified workup procedures. organic-chemistry.org

Synthetic Approach Key Features Potential Advantages for this compound Synthesis
CO₂-Based SynthesisUtilizes carbon dioxide as a C1 source, often with a base and alkylating agent. acs.orgdataintelo.comEnvironmentally benign, utilizes a renewable feedstock.
BiocatalysisEmploys enzymes like esterases in aqueous media. nih.govGreen synthesis, high selectivity.
Tin-Catalyzed TranscarbamoylationUses a tin catalyst and an economical carbamoyl donor. organic-chemistry.orgMild conditions, broad functional group tolerance.
Metal-Free SynthesisDehydration of a carbamic acid intermediate formed from an arylamine and CO₂. organic-chemistry.orgAvoids the use of transition metal catalysts.

Advanced Computational Modeling for Deeper Mechanistic Understanding of Reactivity and Interactions

Computational chemistry offers powerful tools to elucidate the reaction mechanisms, reactivity, and intermolecular interactions of molecules like this compound at an atomic level. Density Functional Theory (DFT) calculations have been successfully employed to study the formation of carbamates, providing insights into the reaction pathways and the role of solvents. researchgate.netdntb.gov.ua For instance, DFT studies on the absorption of CO₂ by amines to form carbamates have revealed the crucial role of water molecules as a basic reactant, leading to the formation of stable intermediates. researchgate.net

Future computational work on this compound could focus on several key areas. Quantum mechanics/molecular mechanics (QM/MM) methods can be used to investigate the enzymatic hydrolysis of this compound, identifying the rate-determining steps and the key active site residues involved. mdpi.com Such studies can provide valuable information for designing more efficient biocatalysts for its degradation.

Furthermore, computational models can predict the binding affinity of this compound and its potential metabolites to biological targets, which is crucial for understanding its bioactivity and toxicological profile. nih.gov Advanced computational techniques can also be used to model the atmospheric degradation of this compound by radicals like OH, predicting its environmental fate and persistence. researchgate.net

Computational Method Application Potential Insights for this compound
Density Functional Theory (DFT)Elucidation of reaction mechanisms and electronic structure. researchgate.netdntb.gov.uaUnderstanding synthetic pathways and reactivity.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling enzymatic reactions. mdpi.comMechanistic details of biodegradation.
Molecular Dynamics (MD) SimulationsStudying molecular motion and interactions. mdpi.comUnderstanding interactions with biological macromolecules.
Quantitative Structure-Activity Relationship (QSAR)Predicting biological activity from molecular structure.Guiding the design of new derivatives with desired properties.

Exploration of Non-Enzymatic Chemical Applications or Material Science Aspects

While many carbamates find applications as pesticides or pharmaceuticals, there is a growing interest in exploring their potential in material science and other non-enzymatic chemical applications. The carbamate functional group is a key component in the production of polyurethanes, and research into novel carbamate monomers could lead to the development of new polymers with unique properties. nih.gov

The structural features of this compound, including the naphthyl ring system, suggest potential applications in areas such as organic electronics or as a building block for functional materials. The presence of a chlorine atom provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives with tailored properties.

Future research could investigate the use of this compound as a precursor for the synthesis of novel heterocyclic compounds or as a ligand in coordination chemistry. The carbamate moiety itself can act as a directed metalation group, facilitating regioselective functionalization of the aromatic ring system. acs.org

Integrated Multidisciplinary Approaches in Carbamic Acid Derivative Research

The multifaceted nature of carbamates necessitates a multidisciplinary research approach to fully unlock their potential. Future research on this compound would benefit from collaborations between synthetic chemists, computational chemists, biochemists, toxicologists, and material scientists.

An integrated approach could, for example, combine synthetic chemistry to create novel derivatives of this compound with high-throughput screening to evaluate their biological activity. Promising candidates could then be subjected to detailed mechanistic studies using a combination of experimental and computational methods to understand their mode of action.

The development of carbamate-based drugs and prodrugs is a particularly active area of research where a multidisciplinary approach is essential. nih.govacs.org By varying the substituents on the carbamate group, it is possible to modulate the pharmacokinetic and pharmacodynamic properties of a parent molecule. nih.gov

Methodological Innovations in Environmental Abiotic and Microbiological Degradation Studies

Understanding the environmental fate of this compound is crucial for assessing its potential environmental impact. Future research in this area should focus on developing and applying innovative methodologies to study its abiotic and microbiological degradation.

Abiotic degradation pathways, such as photodegradation and hydrolysis, play a significant role in the environmental transformation of carbamates. nih.gov Advanced analytical techniques, such as liquid chromatography coupled with high-resolution mass spectrometry, can be employed to identify the degradation products and elucidate the transformation pathways.

In the realm of microbiological degradation, the focus is shifting from studying single microbial strains to understanding the role of microbial consortia in the complete mineralization of carbamates. nih.gov Metagenomic approaches can be used to identify novel carbamate-degrading enzymes from environmental samples. nih.gov Furthermore, in silico computational tools can be used to predict the biodegradation pathways of carbamates, guiding experimental studies and helping to design effective bioremediation strategies. semanticscholar.org

Degradation Aspect Methodological Innovation Application to this compound
Abiotic DegradationHigh-resolution mass spectrometry for product identification.Elucidating photodegradation and hydrolysis pathways.
Microbiological DegradationMetagenomics for discovery of novel degrading enzymes. nih.govIdentifying microorganisms and enzymes capable of degrading the compound.
Predictive ModelingIn silico pathway prediction tools. semanticscholar.orgPredicting potential biodegradation pathways to guide experimental work.
Isotope Labeling StudiesUse of stable isotopes to trace metabolic pathways.Confirming mineralization and identifying key metabolites.

Q & A

Basic: What are the established synthetic routes for 1-chloro-2-naphthyl dimethylcarbamate, and how can reaction efficiency be optimized?

Answer:
The synthesis typically involves the reaction of 1-chloro-2-naphthol with dimethylcarbamoyl chloride under controlled alkaline conditions. Key parameters include:

  • Temperature : Maintaining 0–5°C to minimize side reactions (e.g., hydrolysis of the carbamate group) .
  • Solvent Selection : Use of anhydrous dichloromethane or tetrahydrofuran to enhance reagent solubility and stability .
  • Catalysis : Addition of triethylamine or pyridine to neutralize HCl byproducts and drive the reaction forward .
    For optimization, monitor reaction progress via thin-layer chromatography (TLC) or in situ infrared (IR) spectroscopy to detect residual starting materials .

Advanced: How do structural modifications at the naphthyl or carbamate groups influence the compound's reactivity and bioactivity?

Answer:
Substituent effects can be systematically studied using:

  • Electron-Withdrawing Groups (EWGs) : Chlorination at the naphthyl ring (e.g., 1-chloro substitution) enhances electrophilicity, increasing reactivity in nucleophilic environments .
  • Carbamate Modifications : Replacing dimethylcarbamate with bulkier groups (e.g., diethylcarbamate) alters steric hindrance, impacting enzyme inhibition kinetics .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict charge distribution and transition states to rationalize experimental outcomes .
    Validate hypotheses using structure-activity relationship (SAR) studies with synthesized analogs .

Basic: What analytical techniques are recommended for characterizing purity and structural integrity?

Answer:

  • Chromatography : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to quantify impurities .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm regiochemistry (e.g., chloro substitution at C1 vs. C2) and carbamate methyl groups .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula and detects degradation products .
  • Elemental Analysis : Carbon-hydrogen-nitrogen (CHN) analysis validates stoichiometry .

Advanced: What strategies resolve discrepancies in toxicity data across studies involving this compound?

Answer:
Contradictions often arise from:

  • Experimental Variables : Differences in solvent systems (e.g., DMSO vs. aqueous buffers) affect bioavailability .
  • Model Organisms : Compare toxicity thresholds in Drosophila melanogaster (rapid screening) vs. rodent models (mammalian metabolism) .
  • Dose-Response Curves : Use nonlinear regression models to identify threshold effects and hormetic responses .
    Standardize protocols via OECD Guidelines (e.g., Test No. 423 for acute oral toxicity) to ensure cross-study reproducibility .

Advanced: What molecular interactions occur between this compound and biological targets, and how are these studied?

Answer:
Mechanistic insights are gained through:

  • X-ray Crystallography : Resolve binding modes with acetylcholinesterase (AChE) or cytochrome P450 enzymes .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔG, ΔH) and stoichiometry .
  • Molecular Dynamics (MD) Simulations : Predict ligand-protein stability and conformational changes over time .
    For in vitro validation, use fluorescence-based assays (e.g., ANS displacement for hydrophobic binding sites) .

Basic: How should researchers handle and store this compound to prevent degradation?

Answer:

  • Storage Conditions : Keep in amber vials at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis .
  • Stability Monitoring : Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC purity checks .
  • Handling Precautions : Use gloveboxes for hygroscopic reactions and avoid prolonged exposure to light .

Advanced: What environmental fate and degradation pathways are relevant for this compound?

Answer:

  • Photodegradation : UV irradiation in aqueous media generates 1-chloro-2-naphthol via carbamate cleavage; track using LC-MS/MS .
  • Microbial Degradation : Screen soil microbiota for hydrolase activity (e.g., carboxylesterases) under aerobic/anaerobic conditions .
  • Ecotoxicity Models : Use quantitative structure-activity relationship (QSAR) tools like EPI Suite to predict bioaccumulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.